molecular formula C17H15BrClN3OS B12023926 2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 765281-35-4

2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12023926
CAS No.: 765281-35-4
M. Wt: 424.7 g/mol
InChI Key: KARSSKVNPRLMHC-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a complex organic compound that combines multiple functional groups, including an allyloxy group, a bromobenzaldehyde moiety, and a thiosemicarbazone linked to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves multiple steps:

    Formation of 2-(allyloxy)-5-bromobenzaldehyde: This can be achieved by reacting 5-bromosalicylaldehyde with allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Synthesis of N-(3-chlorophenyl)thiosemicarbazide: This involves the reaction of 3-chloroaniline with thiosemicarbazide in an acidic medium.

    Condensation Reaction: The final step involves the condensation of 2-(allyloxy)-5-bromobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-(allyloxy)-5-bromobenzoic acid N-(3-chlorophenyl)thiosemicarbazone.

    Reduction: 2-(allyloxy)-5-bromobenzyl alcohol N-(3-chlorophenyl)thiosemicarbazone.

    Substitution: 2-(allyloxy)-5-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone.

Scientific Research Applications

2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(allyloxy)-5-bromobenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
  • 2-(allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 2-(allyloxy)-5-bromobenzaldehyde N-(3-nitrophenyl)thiosemicarbazone

Uniqueness

2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both an allyloxy group and a bromobenzaldehyde moiety allows for diverse chemical modifications, while the thiosemicarbazone linked to a chlorophenyl group enhances its potential as a bioactive compound.

Properties

CAS No.

765281-35-4

Molecular Formula

C17H15BrClN3OS

Molecular Weight

424.7 g/mol

IUPAC Name

1-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea

InChI

InChI=1S/C17H15BrClN3OS/c1-2-8-23-16-7-6-13(18)9-12(16)11-20-22-17(24)21-15-5-3-4-14(19)10-15/h2-7,9-11H,1,8H2,(H2,21,22,24)/b20-11+

InChI Key

KARSSKVNPRLMHC-RGVLZGJSSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.